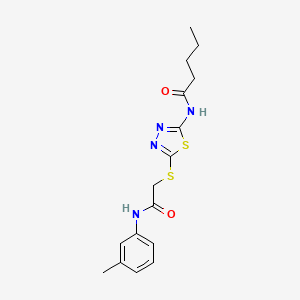

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiadiazole derivatives, including structures similar to the compound , are typically synthesized through multi-step chemical reactions. These reactions often involve the condensation of amides and thiols with various halides or isothiocyanates, followed by cyclization to form the thiadiazole core. For instance, compounds with similar structures have been synthesized using one-step reactions or through the condensation catalysis involving carbodiimide condensation techniques (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives plays a crucial role in their chemical behavior and interactions. X-ray diffraction methods and computational studies, including density functional theory (DFT) calculations, are common techniques used to elucidate the structure, confirm the geometry, and understand the electronic properties of these compounds. For example, the crystal structure of similar compounds has been determined, revealing detailed insights into their molecular geometry and confirming structural hypotheses through spectroscopic data (Marjani, 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including N-S bond formation, which is a key step in synthesizing such compounds. The reactivity can be further explored through electrochemical oxidative methods for intramolecular N-S bond formation, leading to the efficient synthesis of thiadiazole derivatives under mild conditions (Yang et al., 2020).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research into compounds with the 1,3,4-thiadiazole moiety often focuses on their synthesis and biological evaluation. For example, Anekal and Biradar (2017) synthesized a series of compounds from Ethyl 2-hydrazinyl-5,6-dihydro-5-oxo-4H-1,3,4-thiadiazine-6-carboxylate and various substituted indole-3-carboxaldehydes. These compounds were evaluated for antimicrobial, analgesic, and anti-inflammatory activities, demonstrating significant potential in these areas (Anekal & Biradar, 2017).

Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is a crucial area of research. Başoğlu et al. (2013) investigated compounds containing penicillanic or cephalosporanic acid moieties combined with a 1,3,4-thiadiazole nucleus, finding good to moderate antimicrobial activity against various microorganisms. Some compounds also exhibited antiurease and antilipase activities, highlighting the therapeutic versatility of these molecules (Başoğlu et al., 2013).

Anticancer Activity

The development of anticancer agents is another significant field of application. The synthesis of new 1,3,4-thiadiazole derivatives and their evaluation as possible anticancer agents have been a focus. Çevik et al. (2020) synthesized N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and investigated their anticancer activities, revealing promising cytotoxic activity against cancer cell lines (Çevik et al., 2020).

Antiepileptic Activity

Malygin (2020) explored the antiepileptic activity of a new amide derivative of valproic acid and 1,3,4-thiadiazole, showing significant antiepileptic effects in experimental models. This study suggests the potential of such derivatives in developing new treatments for epilepsy (Malygin, 2020).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-3-4-8-13(21)18-15-19-20-16(24-15)23-10-14(22)17-12-7-5-6-11(2)9-12/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,22)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNANHJGRAJMBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)

![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)

![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)

![2,2'-oxybis(N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2482892.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2482895.png)

![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)

![5-[(Dimethylsulfamoylamino)methyl]-3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole](/img/structure/B2482901.png)

![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)